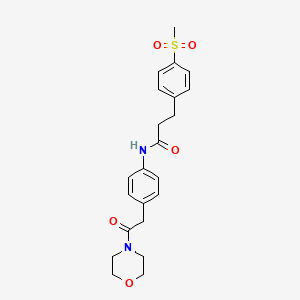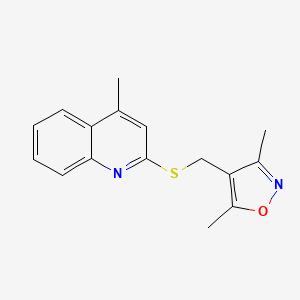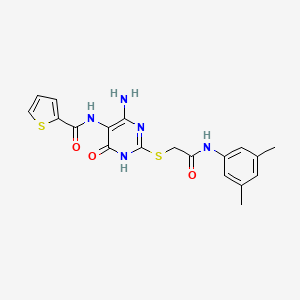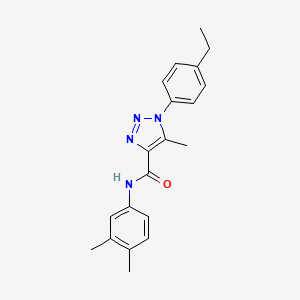![molecular formula C10H18ClF2N B2568676 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride CAS No. 2305252-22-4](/img/structure/B2568676.png)
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride is a chemical compound with the molecular formula C10H17F2N·HCl. It is known for its unique structure, which includes a difluorocyclopentyl group attached to a methylazetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride typically involves the reaction of 3,3-difluorocyclopentylmethanamine with 3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles can be used, and reactions are often carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction may produce the corresponding amine .
Aplicaciones Científicas De Investigación
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The difluorocyclopentyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluorocyclopentylmethanamine
- 3-Methylazetidine
- Difluorocyclopentyl derivatives
Uniqueness
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride is unique due to the presence of both the difluorocyclopentyl and methylazetidine groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Propiedades
IUPAC Name |
3-[(3,3-difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGRUAAXPSMNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC2CCC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride](/img/structure/B2568594.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568601.png)


![(4-propyl-4H-1,2,4-triazol-3-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2568606.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)


![1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B2568612.png)

![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)
